N-Methyl-N'-cyclopropyl ethylenediamine
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Overview
Description
N-Methyl-N’-cyclopropyl ethylenediamine: is an organic compound with the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to one of the nitrogen atoms in the ethylenediamine structure, along with a methyl group attached to the other nitrogen atom. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N’-cyclopropyl ethylenediamine typically involves the reaction of cyclopropylamine with N-methyl ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of N-Methyl-N’-cyclopropyl ethylenediamine may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N’-cyclopropyl ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines .
Scientific Research Applications
Chemistry: N-Methyl-N’-cyclopropyl ethylenediamine is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules and pharmaceutical intermediates .
Industry: In industrial applications, N-Methyl-N’-cyclopropyl ethylenediamine is used in the production of polymers, resins, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of N-Methyl-N’-cyclopropyl ethylenediamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form complexes. These interactions can influence various chemical and biological processes, such as catalysis and enzyme inhibition .
Comparison with Similar Compounds
N-Methyl ethylenediamine: Lacks the cyclopropyl group, making it less sterically hindered.
N-Cyclopropyl ethylenediamine: Lacks the methyl group, affecting its reactivity and solubility.
N,N’-Dimethyl ethylenediamine: Contains two methyl groups, altering its electronic properties.
Uniqueness: N-Methyl-N’-cyclopropyl ethylenediamine is unique due to the presence of both a cyclopropyl and a methyl group. This combination imparts distinct steric and electronic characteristics, making it valuable in specific applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
N'-cyclopropyl-N-methylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-4-5-8-6-2-3-6/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRPIZCHFSKXPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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